molecular formula C12H16N2O6 B14785720 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione

Cat. No.: B14785720
M. Wt: 284.26 g/mol
InChI Key: UTLZLBIWJOGXLK-UHFFFAOYSA-N
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Description

N3-Allyluridine is a uridine analog, which means it is structurally similar to uridine, a nucleoside that plays a crucial role in the metabolism of cells. Uridine itself has potential antiepileptic effects, and its analogs, including N3-Allyluridine, are studied for their anticonvulsant and anxiolytic activities, as well as for the development of new antihypertensive agents .

Preparation Methods

The synthesis of N3-Allyluridine involves the modification of uridine. One common synthetic route includes the allylation of uridine at the N3 position. This process typically involves the use of allyl halides in the presence of a base, such as sodium hydride, under anhydrous conditions. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Chemical Reactions Analysis

N3-Allyluridine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, allyl halides, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N3-Allyluridine has several scientific research applications:

Mechanism of Action

N3-Allyluridine exerts its effects by mimicking the structure of uridine and interacting with similar molecular targets. It can inhibit certain enzymes involved in nucleotide metabolism, leading to its anticonvulsant and anxiolytic effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and ion channels .

Comparison with Similar Compounds

N3-Allyluridine is unique among uridine analogs due to its specific allyl modification at the N3 position. Similar compounds include:

N3-Allyluridine stands out due to its specific chemical structure, which imparts unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6/c1-2-4-13-8(16)3-5-14(12(13)19)11-10(18)9(17)7(6-15)20-11/h2-3,5,7,9-11,15,17-18H,1,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLZLBIWJOGXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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